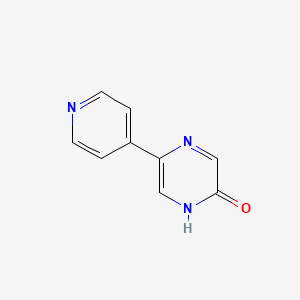
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H2BrCl2NO3 It is characterized by the presence of bromine, chlorine, and nitro substituents on a benzaldehyde ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:
Nitration: Benzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated benzaldehyde undergoes bromination and chlorination using bromine and chlorine in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (bromine, chlorine) are commonly used.
Reduction: Reducing agents such as tin(II) chloride, hydrogen gas with palladium catalyst, or lithium aluminum hydride.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Major Products
Reduction: The reduction of the nitro group yields 2-Bromo-3,5-dichloro-6-aminobenzaldehyde.
Nucleophilic Substitution: Substitution of halogens results in derivatives like 2-Amino-3,5-dichloro-6-nitrobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms enhance the compound’s reactivity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3,5-dichlorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,5-Dichloro-2-nitrobenzaldehyde: Similar structure but without the bromine atom, affecting its reactivity and applications.
2-Bromo-6-nitrobenzaldehyde:
Uniqueness
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is unique due to the combination of bromine, chlorine, and nitro substituents on the benzaldehyde ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H2BrCl2NO3 |
|---|---|
Molekulargewicht |
298.90 g/mol |
IUPAC-Name |
2-bromo-3,5-dichloro-6-nitrobenzaldehyde |
InChI |
InChI=1S/C7H2BrCl2NO3/c8-6-3(2-12)7(11(13)14)5(10)1-4(6)9/h1-2H |
InChI-Schlüssel |
GCPPIOZAWUKDRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Br)C=O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


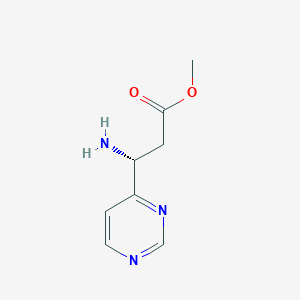
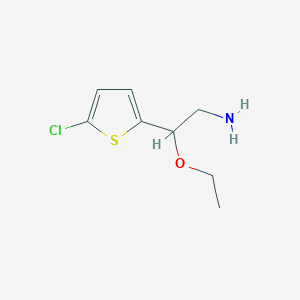
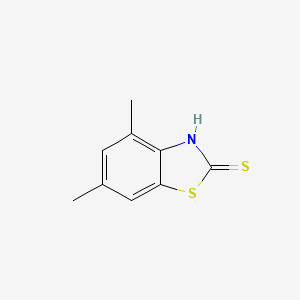
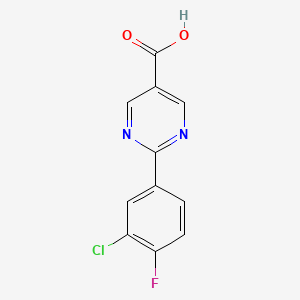
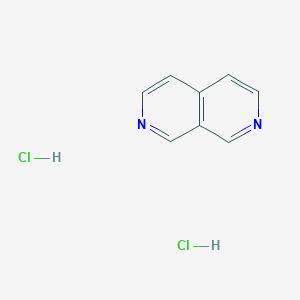
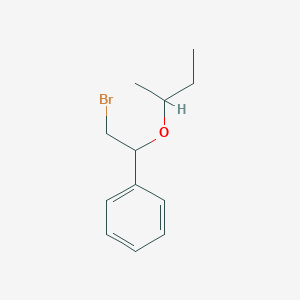
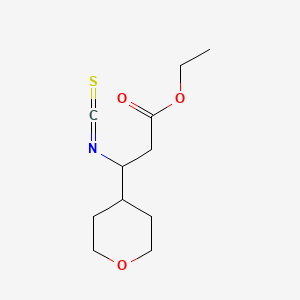

![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)



